3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219980-95-6
VCID: VC2930096
InChI: InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1219980-95-6

Cat. No.: VC2930096

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride - 1219980-95-6

Specification

CAS No. 1219980-95-6
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Standard InChI Key OYICMFZRETZKPW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl
Canonical SMILES CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl

Introduction

Structural Characteristics

The structure of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride consists of three primary components: a pyrrolidine ring, a dimethylphenoxy group, and a hydrochloride salt. The pyrrolidine ring is a five-membered heterocyclic structure containing one nitrogen atom. This ring is connected to a 3,4-dimethylphenoxy group via a methylene bridge at the 3-position of the pyrrolidine.

The 3,4-dimethylphenoxy group features a benzene ring with methyl substituents at positions 3 and 4, providing specific electronic and steric properties that can influence the compound's interactions with biological targets. The hydrochloride salt formation occurs at the nitrogen atom of the pyrrolidine ring, which improves the compound's solubility in aqueous solutions compared to its free base form.

This structural arrangement allows for specific conformational properties that may be relevant to its potential biological activity. The flexibility of the methylene bridge permits rotational freedom between the pyrrolidine and phenoxy moieties, potentially enabling the compound to adopt various conformations when interacting with biological targets.

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride. Comparing its structure with similar compounds helps in predicting its potential behavior in various research contexts.

Table 2: Comparison of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Differences
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride1219980-95-6C₁₃H₂₀ClNO241.76 g/molReference compound
3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride1219982-22-5C₁₃H₂₀ClNO241.76 g/molDimethyl groups at positions 2,4 instead of 3,4
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride1219971-86-4C₁₃H₁₉Cl₂NO276.2 g/molAdditional chlorine at position 4, dimethyl groups at positions 3,5
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride1220029-22-0C₁₃H₁₉Cl₂NO276.2 g/molChlorine at position 2, dimethyl groups at positions 4,6
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride23123-09-3C₁₁H₁₆ClNO₂229.70 g/molMethoxy group at position 4, no methyl groups

The structural variations among these compounds, particularly in the position and nature of the substituents on the phenoxy ring, likely confer different physicochemical properties and potentially different biological activities . These differences may include:

  • Lipophilicity: The different substitution patterns affect the compounds' lipophilicity, potentially influencing their membrane permeability and distribution in biological systems.

  • Electronic Properties: The electron-donating or withdrawing nature of the substituents (methyl vs. chloro vs. methoxy groups) affects the electronic distribution within the molecules, potentially altering their interactions with biological targets.

  • Steric Effects: The different positioning of substituents creates unique three-dimensional shapes that may influence how these compounds fit into binding pockets of proteins or receptors.

Analytical Methods

For research involving 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride, various analytical methods can be employed to confirm its identity, assess its purity, and monitor its behavior in experimental systems.

Common analytical techniques applicable to this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the presence and positions of functional groups within the molecule.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound's structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to monitor reactions involving the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the compound, such as the ether linkage and the pyrrolidine ring.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique can provide definitive information about the three-dimensional structure of the compound.

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